Centcyamine, (Z)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

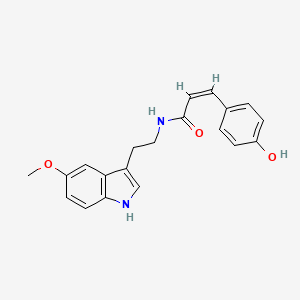

Centcyamine, (Z)- is an indole-based alkaloid composed of coumaric acid, a resveratrol precursor, and methoxytryptamine, which can be both a precursor or a derivative of melatonin . This compound is known for its anti-inflammatory properties and potential benefits in cosmetic skincare applications .

Preparation Methods

Centcyamine, (Z)- can be synthesized from the methanol extract of the seeds of Centaurea cyanus, which affords four indole alkaloids: moschamine, cis-moschamine, centcyamine, and cis-centcyamine . The synthetic routes and reaction conditions for centcyamine, (Z)- involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

Chemical Reactions Analysis

Centcyamine, (Z)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include methanol and other solvents . The major products formed from these reactions are indole alkaloids, which have significant biological activities .

Scientific Research Applications

Centcyamine, (Z)- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other indole alkaloids. In biology and medicine, centcyamine, (Z)- has been shown to increase the expression of the gene KL and the related protein Klotho in dermal fibroblasts, slowing the replicative ageing process of fibroblasts in culture . This compound also retains cellular functions identical to those of young cells, making it a valuable component in cosmetic skincare applications .

Mechanism of Action

The mechanism of action of centcyamine, (Z)- involves the activation of the gene KL and the related protein Klotho in dermal fibroblasts . This activation slows the replicative ageing process of fibroblasts, retaining cellular functions identical to those of young cells . The synthesis of lamin B1, a crucial regulatory protein of proliferation, as well as collagen I and elastin, is retained in aged cells .

Comparison with Similar Compounds

Centcyamine, (Z)- is unique compared to other similar compounds due to its specific composition and biological activities. Similar compounds include moschamine and cis-moschamine, which are also indole alkaloids found in the seeds of Centaurea cyanus . centcyamine, (Z)- stands out due to its ability to activate the gene KL and the related protein Klotho, making it particularly valuable in cosmetic skincare applications .

Properties

CAS No. |

365540-94-9 |

|---|---|

Molecular Formula |

C20H20N2O3 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

(Z)-3-(4-hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide |

InChI |

InChI=1S/C20H20N2O3/c1-25-17-7-8-19-18(12-17)15(13-22-19)10-11-21-20(24)9-4-14-2-5-16(23)6-3-14/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-4- |

InChI Key |

DAYQHEUNAQSDHV-WTKPLQERSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C\C3=CC=C(C=C3)O |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC=C(C=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.